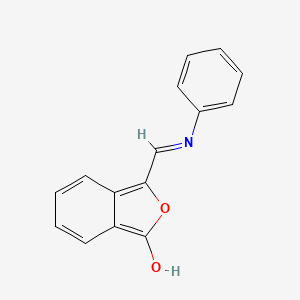

3-(anilinomethylene)-2-benzofuran-1(3H)-one

Description

3-(Anilinomethylene)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an anilinomethylene group attached to the benzofuran core

Properties

IUPAC Name |

3-(phenyliminomethyl)-2-benzofuran-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15-13-9-5-4-8-12(13)14(18-15)10-16-11-6-2-1-3-7-11/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPOEVXMFYPIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(anilinomethylene)-2-benzofuran-1(3H)-one typically involves the condensation of 2-benzofuran-1(3H)-one with aniline in the presence of a suitable catalyst. One common method involves the use of acetic acid as a solvent and a catalytic amount of p-toluenesulfonic acid (PTSA) to facilitate the reaction. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Anilinomethylene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring or the anilinomethylene moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of benzofuran-2-ylmethanol derivatives.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 3-(anilinomethylene)-2-benzofuran-1(3H)-one is C15H11NO2, and it features a benzofuran moiety with an aniline substituent. The synthesis typically involves the condensation of benzofuran derivatives with aniline under acidic or basic conditions, which can be optimized for yield and purity through various synthetic routes.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action may involve the inhibition of key kinases involved in cancer signaling pathways, such as BRAF. Molecular docking studies have shown strong binding affinities to these target proteins, suggesting its potential as a lead compound in anticancer drug development.

Case Study:

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of melanoma cell lines with IC50 values in the low micromolar range. Further investigations into structural modifications are ongoing to enhance its efficacy and selectivity against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against strains such as Candida albicans.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

Mechanism of Action

The mechanism of action of 3-(anilinomethylene)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

2-Benzofuran-1(3H)-one: The parent compound without the anilinomethylene group.

3-(Phenylmethylene)-2-benzofuran-1(3H)-one: A similar compound with a phenylmethylene group instead of an anilinomethylene group.

3-(Benzylidene)-2-benzofuran-1(3H)-one: Another related compound with a benzylidene group.

Uniqueness

3-(Anilinomethylene)-2-benzofuran-1(3H)-one is unique due to the presence of the anilinomethylene group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, leading to unique biological activities compared to other benzofuran derivatives.

Biological Activity

3-(Anilinomethylene)-2-benzofuran-1(3H)-one, also known by its chemical structure, has garnered attention in recent years due to its diverse biological activities. This compound belongs to the benzofuran family, which is known for various pharmacological properties, including antioxidant, anti-inflammatory, and antitumor effects. This article aims to consolidate existing research findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzofuran core with an anilino side chain that contributes to its biological activity.

Antioxidant Activity

Research indicates that derivatives of benzofuranone compounds exhibit significant antioxidant properties. For instance, studies have demonstrated that 3-arylbenzofuranone derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases such as Alzheimer's disease .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative diseases. This compound has shown promising results in inhibiting acetylcholinesterase (AChE), with IC50 values comparable to established drugs like donepezil. This suggests potential use in managing Alzheimer's disease by enhancing cholinergic transmission .

Antimicrobial and Antitumor Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Additionally, it demonstrates cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the induction of apoptosis in tumor cells through the activation of caspase pathways.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes such as AChE and monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain.

- Antioxidant Mechanism : It mitigates oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest and apoptosis through modulation of signaling pathways related to cell survival and proliferation .

Case Studies

- Alzheimer’s Disease Model : In a study involving transgenic mouse models of Alzheimer’s disease, treatment with this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque deposition .

- Anticancer Efficacy : A recent study evaluated the cytotoxicity of this compound against various cancer cell lines. Results indicated that it inhibited cell proliferation significantly at low concentrations (IC50 values ranging from 10 µM to 25 µM across different cell lines) and induced apoptosis through caspase activation pathways.

Comparative Analysis

To better understand the efficacy of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | AChE Inhibition | 0.089 ± 0.01 |

| Donepezil | AChE Inhibition | 0.059 ± 0.003 |

| 4-Hydroxycoumarin | Antioxidant | 15 ± 0.5 |

| Curcumin | Antioxidant & Anti-inflammatory | 10 ± 0.2 |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(anilinomethylene)-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves functionalizing the benzofuranone core with an anilinomethylene group. Key steps include:

- Cyclization reactions : Benzofuranone derivatives are often synthesized via base-catalyzed cyclization of substituted phenols or via condensation reactions .

- Substitution : Introducing the anilinomethylene group may involve nucleophilic substitution or coupling reactions under catalytic conditions (e.g., palladium-mediated cross-coupling) .

- Optimization : Reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd) significantly impact yields. For example, highlights the use of column chromatography for purification, with yields improved by controlling reaction time and stoichiometry .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the structure. reports distinct signals for the anilinomethylene proton (δ ~6.5–7.5 ppm) and carbonyl carbon (δ ~165–170 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, details orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 7.3386 Å, b = 14.9133 Å, c = 24.3322 Å .

- LC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Advanced: How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations can:

- Predict Electronic Properties : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. demonstrates how DFT correlates with UV-Vis spectra (λmax ~255 nm) for benzofuranone derivatives .

- Simulate Reaction Pathways : Transition state analysis for substitution or cyclization reactions. For example, uses DFT to optimize geometries of intermediates in benzofuran synthesis .

- Software Tools : Gaussian or ORCA packages are commonly employed, with basis sets like B3LYP/6-31G(d) .

Advanced: What challenges arise in refining the crystal structure using software like SHELX, and how are they resolved?

Answer:

- Data Contradictions : Discrepancies between observed and calculated structure factors may arise from twinning or disorder. notes that SHELXL’s robust refinement algorithms handle partial occupancy and anisotropic displacement parameters .

- Hydrogen Bonding : highlights N–H···O interactions in crystal packing. SHELX’s PART command can model hydrogen atoms in fixed positions, while WinGX’s visualization tools (ORTEP) aid in interpreting anisotropic thermal ellipsoids .

- Validation : The CIF file (e.g., CCDC 1505246 in ) should be checked using checkCIF/PLATON to resolve Rint or Rsigma outliers .

Advanced: How do hydrogen bonding and graph set analysis explain the supramolecular architecture of this compound?

Answer:

- Graph Set Analysis : describes Etter’s rules for categorizing hydrogen bonds (e.g., D for donor, A for acceptor). For 3-(anilinomethylene)-benzofuranone, N–H···O bonds form C(6) chains along the a-axis (as shown in ) .

- Crystal Packing : These interactions stabilize layered structures, with van der Waals gaps (~3.5 Å) between aromatic rings. PLATON software can calculate interaction energies and generate packing diagrams .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats are mandatory. emphasizes avoiding inhalation and skin contact due to potential irritancy .

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Follow institutional guidelines for organic waste, as highlighted in .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR or XRD) be systematically analyzed?

Answer:

- NMR Contradictions : Compare experimental shifts with computed values (e.g., via ACD/Labs or ChemDraw). resolves isomer-specific peaks (e.g., 6-endo vs. 5-exo) by correlating coupling constants (J ~8–12 Hz) .

- XRD Refinement : Use SHELXL-2018 to adjust weighting schemes or apply restraints for disordered regions. details WinGX’s integration with SHELX for iterative refinement .

Advanced: What role does solvent polarity play in the crystallization and polymorph formation of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.